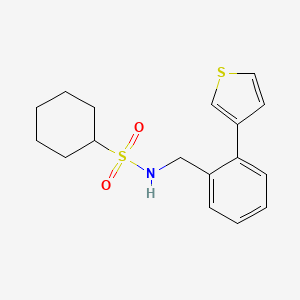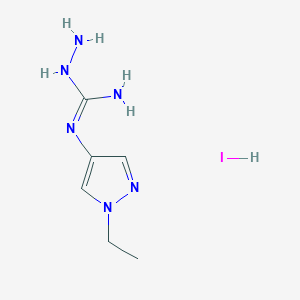
N''-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science. The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key feature of this compound, contributing to its unique chemical properties and biological activities .
Applications De Recherche Scientifique
N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as kinases and cyclooxygenases, which are targets for anti-inflammatory and anticancer drugs.
Material Science: It is used in the synthesis of polymers and supramolecular structures, contributing to the development of advanced materials with specific properties.
Méthodes De Préparation
The synthesis of N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and carbonyl compounds.
Introduction of the Guanidine Group: The guanidine moiety can be introduced by reacting the pyrazole derivative with an appropriate guanidine precursor under basic conditions.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the guanidine derivative with hydroiodic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring and guanidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity . This inhibition can disrupt cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .
Comparaison Avec Des Composés Similaires
Similar compounds to N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide include other aminopyrazoles such as:
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
These compounds share the pyrazole ring structure but differ in the position and nature of substituents, leading to variations in their chemical and biological properties . N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide is unique due to its specific substitution pattern and the presence of the guanidine group, which enhances its binding affinity and specificity for certain molecular targets .
Propriétés
IUPAC Name |
1-amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6.HI/c1-2-12-4-5(3-9-12)10-6(7)11-8;/h3-4H,2,8H2,1H3,(H3,7,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFMXFRWXCWVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C(N)NN.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
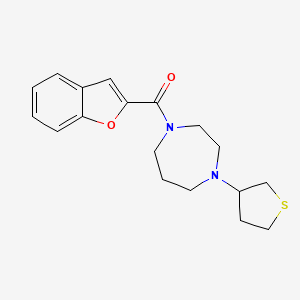
![N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2617349.png)
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)
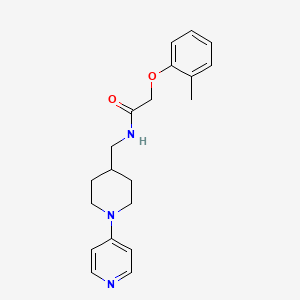
![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)
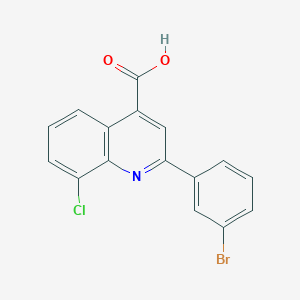

![2-oxo-N-[4-(trifluoromethyl)phenyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2617362.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
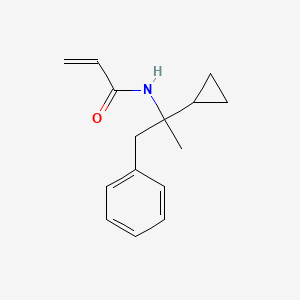
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}cyclohexanecarboxamide](/img/structure/B2617365.png)

